

An In-depth Technical Guide on Dimethylmatairesinol: Chemical Structure, Properties, and Biological Insights

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylmatairesinol, a dibenzylbutyrolactone lignan, has garnered significant interest within the scientific community for its potential therapeutic applications. As a methylated derivative of matairesinol, a phytoestrogen found in various plants, **dimethylmatairesinol** exhibits a range of biological activities that are currently under investigation for their relevance in drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **dimethylmatairesinol**, supplemented with detailed experimental protocols and pathway visualizations to support further research and development efforts.

Chemical Structure and Identifiers

Dimethylmatairesinol is structurally characterized by a central γ-butyrolactone ring with two 3,4-dimethoxybenzyl substituents at the C3 and C4 positions.[1] Its systematic IUPAC name is 3,4-bis[(3,4-dimethoxyphenyl)methyl]oxolan-2-one.[1]

Table 1: Chemical Identifiers for **Dimethylmatairesinol**[1]



Identifier	Value	
IUPAC Name	3,4-bis[(3,4-dimethoxyphenyl)methyl]oxolan-2-one	
Molecular Formula	C22H26O6	
Molecular Weight	386.4 g/mol	
SMILES	COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC (=C(C=C3)OC)OC)OC	
InChI	InChI=1S/C22H26O6/c1-24-18-7-5-14(11-20(18)26-3)9-16-13-28-22(23)17(16)10-15-6-8-19(25-2)21(12-15)27-4/h5-8,11-12,16-17H,9-10,13H2,1-4H3	
InChlKey	SNAOLIMFHAAIER-UHFFFAOYSA-N	
CAS Number	4773-01-7	

Physicochemical Properties

The physicochemical properties of **dimethylmatairesinol** are crucial for its handling, formulation, and pharmacokinetic profiling. The available data, though limited, are summarized below.

Table 2: Physicochemical Properties of **Dimethylmatairesinol**

Property	Value	Reference
Melting Point	129-131 °C	[1]
Optical Rotation	[α] ²⁵ _D30 (c, 1.3 in CHCl ₃)	[1]
Water Solubility (predicted)	0.0032 g/L	
logP (predicted)	4.04	_

Spectral Data



Definitive experimental spectral data for **dimethylmatairesinol** remains elusive in publicly accessible databases. Researchers are encouraged to perform their own spectral analyses for confirmation of synthesized or isolated compounds. The following sections outline the expected spectral characteristics based on the known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy groups (singlets around 3.8 ppm), aromatic protons (multiplets in the range of 6.5-7.0 ppm), and the protons of the butyrolactone ring and benzylic methylenes (complex multiplets in the aliphatic region).
- 13C NMR: The carbon NMR spectrum will display signals for the methoxy carbons (around 55-56 ppm), aromatic carbons (in the region of 110-150 ppm), the carbonyl carbon of the lactone (around 175-180 ppm), and the aliphatic carbons of the butyrolactone ring and benzylic positions.

Infrared (IR) Spectroscopy

The IR spectrum of **dimethylmatairesinol** is expected to exhibit characteristic absorption bands for the C=O stretch of the γ-lactone (around 1770 cm⁻¹), C-O stretching of the ethers and the lactone, and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometric analysis will show the molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the benzyl groups and opening of the lactone ring.

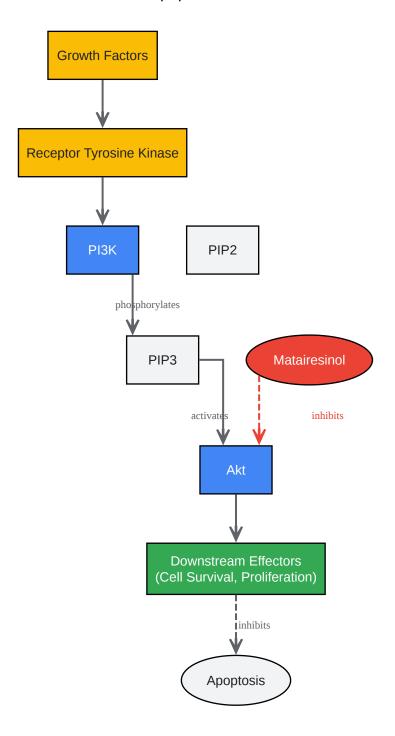
Biological Activities and Signaling Pathways

While direct studies on **dimethylmatairesinol** are limited, research on its precursor, matairesinol, provides significant insights into its potential biological activities and mechanisms of action. Matairesinol has been shown to modulate several key signaling pathways implicated in cancer and inflammation.

PI3K/Akt Signaling Pathway



Matairesinol has been demonstrated to inhibit the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth. Inhibition of this pathway by matairesinol can sensitize cancer cells to apoptosis.



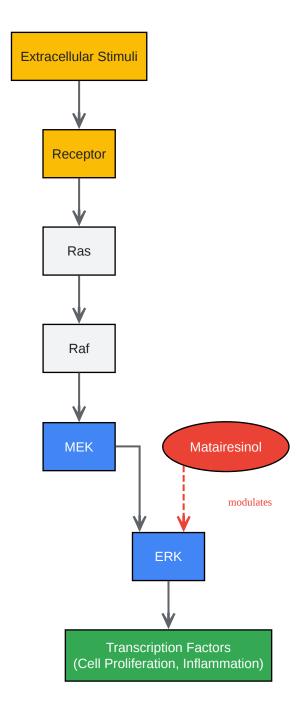
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PI3K/Akt Signaling Inhibition by Matairesinol



MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and stress responses. Studies have indicated that matairesinol can modulate the MAPK pathway, although the specific effects can be cell-type dependent.



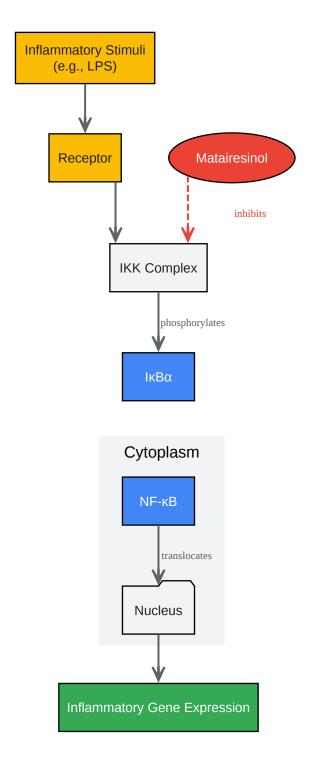
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Modulation of MAPK Signaling by Matairesinol

NF-kB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in regulating inflammatory responses. Matairesinol has been shown to suppress the activation of NF-κB, thereby exerting anti-inflammatory effects.





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Inhibition of NF-κB Signaling by Matairesinol

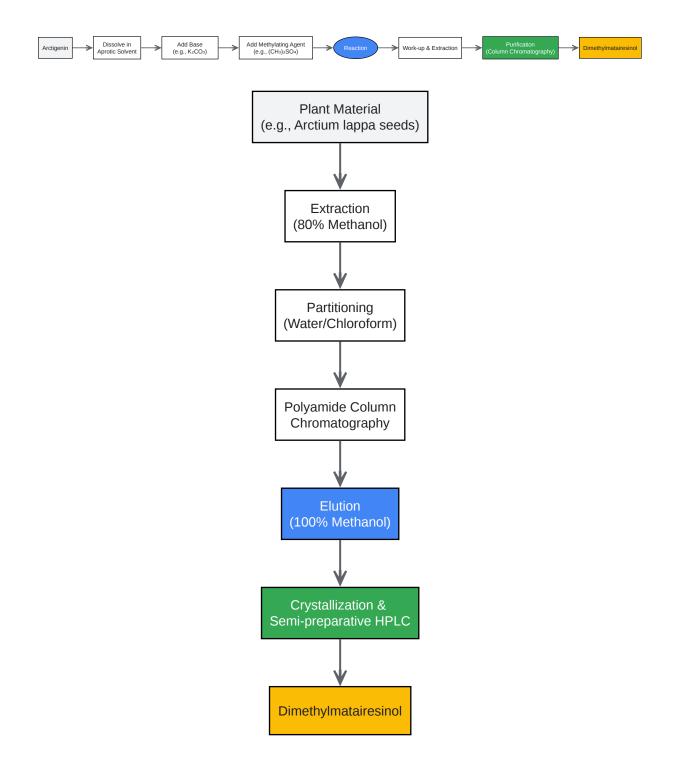
Experimental Protocols Synthesis of Dimethylmatairesinol (Arctigenin Methyl Ether)

A common method for the synthesis of **dimethylmatairesinol** is through the methylation of arctigenin.

Protocol: Direct Methylation of Arctigenin

- Dissolve Arctigenin: Dissolve arctigenin in a suitable aprotic solvent such as acetone or dimethylformamide (DMF).
- Add Base: Add a base, such as potassium carbonate (K₂CO₃), to the solution to deprotonate the phenolic hydroxyl groups.
- Add Methylating Agent: Add a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I), dropwise to the reaction mixture.
- Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
- Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure dimethylmatairesinol.





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References

- 1. A new lignan glycoside from Forsythia suspensa PubMed [pubmed.ncbi.nlm.nih.gov]
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